N-三氟乙酰去甲秋水仙碱

描述

Synthesis Analysis

The synthesis of trifluoroacetyl-containing compounds, including N-Trifluoroacetyldemecolcine, often involves reactions of trifluoroacetic acid derivatives with various organic substrates. Mei et al. (2016) highlight the development of synthetic methods for compounds containing trifluoromethyl groups, showcasing the chemical industry's demand for such functionalities due to their potential pharmaceutical applications. These methods typically involve the use of reagents like N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine for asymmetric synthesis, providing access to trifluoromethyl-containing amines and amino acids of pharmaceutical importance (Mei, Han, Xie, & Soloshonok, 2016).

Molecular Structure Analysis

The molecular structure of compounds like N-Trifluoroacetyldemecolcine is crucial for understanding their chemical behavior. Rodrigues et al. (2001) provide insights into the molecular symmetry and interactions within trifluoroacetate compounds, which are essential for predicting the reactivity and stability of N-Trifluoroacetyldemecolcine. Their research on betainium trifluoroacetate illustrates the strong hydrogen bonding capabilities and the potential for molecular interaction studies in related compounds (Rodrigues, Paixão, Costa, & Matos Beja, 2001).

Chemical Reactions and Properties

Trifluoroacetylation is a key reaction in the synthesis and modification of compounds like N-Trifluoroacetyldemecolcine. Panetta (2003) discusses the trifluoroacetylation of amines and amino acids under mild conditions, providing a pathway for introducing trifluoroacetyl groups into various molecular frameworks. This process highlights the versatility and reactivity of trifluoroacetic acid derivatives in chemical synthesis (Panetta, 2003).

Physical Properties Analysis

The physical properties of N-Trifluoroacetyldemecolcine, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. The presence of trifluoroacetyl groups can enhance the compound's lipophilicity and stability, making it a subject of interest for the development of pharmaceuticals and agrochemicals. Research on related compounds, like perfluoropentacene by Sakamoto et al. (2004), demonstrates the impact of fluorination on the physical properties of organic semiconductors, offering insights into the behavior of N-Trifluoroacetyldemecolcine (Sakamoto, Suzuki, Kobayashi, Gao, Fukai, Inoue, Sato, & Tokito, 2004).

Chemical Properties Analysis

The chemical properties of N-Trifluoroacetyldemecolcine, such as reactivity towards nucleophiles and electrophiles, are pivotal for its application in synthesis and drug design. The work by Chu and Qing (2014) on oxidative trifluoromethylation reactions provides a foundation for understanding the chemical behavior of trifluoromethyl groups in organic synthesis. Their research explores the incorporation of CF3 groups into various organic molecules, shedding light on the potential chemical reactivity of N-Trifluoroacetyldemecolcine (Chu & Qing, 2014).

科学研究应用

蛋白质组学: 用于分离质量范围为 1–100 kDa 的蛋白质,并在双重 SDS-PAGE 中,作为一种蛋白质组学工具,用于分离极度疏水性蛋白质以进行质谱鉴定 (Schägger, 2006).

农业科学: 在北欧草地中研究植物对有机氮(如甘氨酸)的吸收时,N-三氟乙酰去甲秋水仙碱发挥了作用 (Näsholm, Huss-Danell, & Högberg, 2000).

除草: 已在田间研究中用于控制大豆中的一年生禾本科杂草和阔叶杂草 (Wax & Pendleton, 1968).

化学合成: 该化合物参与了分子复合物(+)-himbacine 的仿生全合成 (Tchabanenko et al., 2005).

医学研究: 为小鼠的同种异体胰岛移植提供免疫抑制,而不影响胰岛素分泌,表明在医学应用中具有潜力 (Noguchi et al., 2004).

肿瘤学: N-脱乙酰-N-(N-三氟乙酰氨基酰)硫代秋水仙碱衍生物对 MDR 阳性和 MDR 阴性的人类癌细胞系表现出抗增殖活性 (Gelmi et al., 1999).

炎症性疾病: 被认为是治疗炎症性肠病的潜在疗法 (Min, Caster, Eblan, & Wang, 2015).

生化研究: N-三氟乙酰甘氨酸作为研究中标记氟的模型底物,以确定酶活性 (Peterman, Lentz, & Duncan, 1998).

药物开发: 将三氟甲基引入药物中可以提高疗效、细胞膜通透性和抗氧化代谢能力 (Nagib & MacMillan, 2011).

代谢研究: 涉及该化合物的 N-15 甘氨酸方法,用于研究医学研究中的蛋白质合成速率和代谢池大小 (Crispell, Parson, & Hollifield, 1956).

神经科学: 相关的化合物三氟乙酸盐作为甘氨酸受体的变构调节剂,影响神经学研究中的实验变异性或误差 (Tipps, Iyer, & Mihic, 2012).

分析化学: 涉及该化合物衍生物的三辛缓冲液适用于毛细管区带电泳法分离金属硫蛋白异构体 (Virtanen & Bordin, 1999).

安全和危害

属性

IUPAC Name |

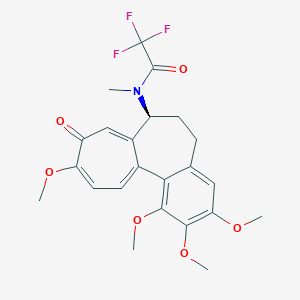

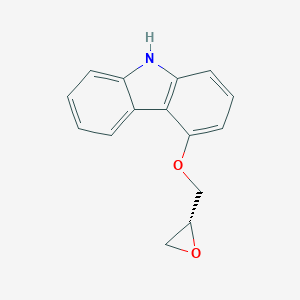

2,2,2-trifluoro-N-methyl-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24F3NO6/c1-27(22(29)23(24,25)26)15-8-6-12-10-18(31-3)20(32-4)21(33-5)19(12)13-7-9-17(30-2)16(28)11-14(13)15/h7,9-11,15H,6,8H2,1-5H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGYENSCJVMEMY-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24F3NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00221455 | |

| Record name | Colchicine, N-methyl-17,17,17-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Trifluoroacetyldemecolcine | |

CAS RN |

71295-35-7 | |

| Record name | Colchicine, N-methyl-17,17,17-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071295357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Trifluoroacetyldemecolcine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Colchicine, N-methyl-17,17,17-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5-methyl-2-[(1-phenylpyrrolidin-2-ylidene)amino]benzoate](/img/structure/B16174.png)